molecular formula C10H12NO+ B14334450 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium CAS No. 108086-98-2

2-Ethyl-3-methyl-1,2-benzoxazol-2-ium

Cat. No.: B14334450
CAS No.: 108086-98-2
M. Wt: 162.21 g/mol
InChI Key: ZMEYCSALYCKDDI-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in solvents such as methyl cyanide or dimethyl sulfoxide (DMSO). The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1,2-benzoxazol-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the benzoxazole ring .

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1,2-benzoxazol-2-ium involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1,2-benzoxazol-2-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the benzoxazole ring can enhance its interactions with biological targets and improve its solubility and stability .

Properties

CAS No.

108086-98-2

Molecular Formula

C10H12NO+

Molecular Weight

162.21 g/mol

IUPAC Name

2-ethyl-3-methyl-1,2-benzoxazol-2-ium

InChI

InChI=1S/C10H12NO/c1-3-11-8(2)9-6-4-5-7-10(9)12-11/h4-7H,3H2,1-2H3/q+1

InChI Key

ZMEYCSALYCKDDI-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C2=CC=CC=C2O1)C

Origin of Product

United States

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